2-{[3-bromo-5-ethoxy-4-(2-thienylmethoxy)benzyl]amino}ethanol hydrochloride -

2-{[3-bromo-5-ethoxy-4-(2-thienylmethoxy)benzyl]amino}ethanol hydrochloride

Catalog Number: EVT-4278698
CAS Number:
Molecular Formula: C16H21BrClNO3S
Molecular Weight: 422.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Efonidipine hydrochloride ((+/-)-2-[benzyl(phenyl)amino]ethyl 1,4-dihydro-2,6-dimethyl-5-(5,5-dimethyl-2-oxo-1,3,2-dioxaphosphorinan-2-yl)-4-(3-nitrophenyl)-3-pyridinecarboxylate hydrochloride ethanol)

Compound Description: Efonidipine hydrochloride is a new dihydropyridine calcium antagonist. It has been studied for its effects on cardiac hemodynamics at rest and during exercise, as well as its anti-anginal action. [] It has also been shown to suppress the development of atherosclerosis without affecting plasma lipids [] and inhibit endothelial cell-induced low density lipoprotein (LDL) modification. [] In aged spontaneously hypertensive rats, efonidipine has been shown to reduce proteinuria. [] It also shows strong affinity to the dihydropyridine-binding site in voltage-dependent calcium channels with high specificity. []

NZ-105

Compound Description: NZ-105 ((+/-)-2-[benzyl(phenyl)amino]ethyl 1,4-dihydro-2,6-dimethyl-5-(5,5-dimethyl-2-oxo-1,3,2-dioxaphosphorinan-2-yl)-4-(3-nitrophenyl)-3-pyridinecarboxylate hydrochloride ethanol) is a novel calcium antagonist that has been studied for its effects on hypertension. Long-term oral administration of NZ-105 has been shown to maintain systolic blood pressure and heart rate at a low level in spontaneously hypertensive rats. []

Mabueterol (1-(4-amino-3-chloro-5-trifluoromethyl-phenyl)-2-tert.-butylamino-ethanol hydrochloride)

Compound Description: Mabueterol exhibits potent β2-mimetic activity, surpassing that of clenbuterol in bronchial muscles. [] It also demonstrates β1-blocking action in the heart with relatively low β1-intrinsic activity. [] Mabueterol is well absorbed orally and has a long-lasting β2-mimetic action on bronchial muscles. []

Clenbuterol (1-(4-amino-3,5-dichloro-phenyl)-2-tert.-butylaminoethanol)

Compound Description: Clenbuterol is used as a reference compound for comparing the action of other 1-(4-amino-phenyl)-2-aminoethanol derivatives on adrenergic beta-receptors in guinea pigs, cats, and rats. []

2-amino-3-ethoxy-6-nitropyridine

Compound Description: This compound is an analog of 1-alkoxy-2-amino-4-nitrobenzenes, a group of compounds known for their sweet taste, as studied by Blanksma and Verkade. []

Relevance: The paper mentions the synthesis of 2-amino-3-ethoxy-6-nitropyridine as an example of how solvent polarity can affect the reactivity of halogeno- and alkoxy-derivatives of nitropyridines towards ammonia. [] This compound is relevant to 2-{[3-bromo-5-ethoxy-4-(2-thienylmethoxy)benzyl]amino}ethanol hydrochloride due to the shared presence of an ethoxy substituent on an aromatic ring. This suggests potential commonalities in their synthetic pathways or reactivity profiles.

Temalastine (2-[4-(5-bromo-3-methyl-2-pyridyl)butylamino]-5-(6-methyl-3-pyridylmethyl)-4-pyrimidone trihydrobromide)

Compound Description: Temalastine is a histamine H1-receptor antagonist. Its crystal and molecular structure has been determined. []

Properties

Product Name

2-{[3-bromo-5-ethoxy-4-(2-thienylmethoxy)benzyl]amino}ethanol hydrochloride

IUPAC Name

2-[[3-bromo-5-ethoxy-4-(thiophen-2-ylmethoxy)phenyl]methylamino]ethanol;hydrochloride

Molecular Formula

C16H21BrClNO3S

Molecular Weight

422.8 g/mol

InChI

InChI=1S/C16H20BrNO3S.ClH/c1-2-20-15-9-12(10-18-5-6-19)8-14(17)16(15)21-11-13-4-3-7-22-13;/h3-4,7-9,18-19H,2,5-6,10-11H2,1H3;1H

InChI Key

NZOXBRNRMLVJNE-UHFFFAOYSA-N

SMILES

CCOC1=C(C(=CC(=C1)CNCCO)Br)OCC2=CC=CS2.Cl

Canonical SMILES

CCOC1=C(C(=CC(=C1)CNCCO)Br)OCC2=CC=CS2.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.